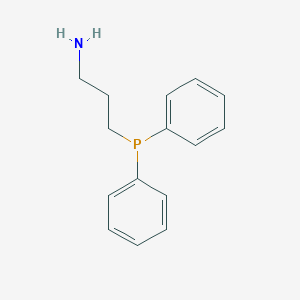

3-(Diphenylphosphino)-1-propylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132586. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-diphenylphosphanylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18NP/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZWMOWSTWWMPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCCN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00299770 | |

| Record name | 3-(Diphenylphosphino)-1-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16605-03-1 | |

| Record name | 16605-03-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Diphenylphosphino)-1-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Diphenylphosphino)-1-propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Diphenylphosphino)-1-propylamine (CAS: 16605-03-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(Diphenylphosphino)-1-propylamine, a versatile P,N-ligand pivotal in modern synthetic chemistry. We will delve into its fundamental properties, synthesis, characterization, and critical applications, particularly in the realm of catalysis for pharmaceutical development. This document moves beyond a simple recitation of facts to explain the underlying chemical principles and provide actionable, field-proven insights for laboratory application.

Introduction: The Strategic Value of P,N-Ligands

In the landscape of transition-metal catalysis, the architecture of the coordinating ligand is paramount. Ligands are not mere spectators; they are active participants that modulate the steric and electronic environment of the metal center, thereby dictating the catalyst's activity, selectivity, and stability. This compound, also known as (3-Aminopropyl)diphenylphosphine, belongs to the important class of hemilabile P,N-hybrid ligands.[1]

These ligands feature two distinct donor atoms: a soft phosphine (P) and a hard amine (N). This duality is their key strategic advantage. The phosphine group, a strong σ-donor and π-acceptor, forms a robust bond with late transition metals like palladium, stabilizing the catalytically active species.[2] The amine group, a harder σ-donor, can coordinate more weakly. This "hemilabile" character allows the amine to reversibly dissociate from the metal center during the catalytic cycle, opening a coordination site for substrate binding and facilitating key mechanistic steps like oxidative addition and reductive elimination.[3] This dynamic behavior is crucial for efficient catalysis in a multitude of cross-coupling reactions that form the bedrock of modern pharmaceutical synthesis.[4]

Core Compound Profile

The unique bifunctional nature of this compound dictates its chemical behavior and applications.

| Property | Value | Source(s) |

| CAS Number | 16605-03-1 | [5][6] |

| Molecular Formula | C₁₅H₁₈NP | [5][6] |

| Molecular Weight | 243.28 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid | [7] |

| Boiling Point | 145 °C at 1 mmHg | [2] |

| Primary Synonyms | (3-Aminopropyl)diphenylphosphine | [5] |

Synthesis and Characterization

A robust and reproducible synthesis is fundamental to the reliable application of any chemical reagent. While several synthetic routes exist, a common and effective laboratory-scale preparation involves the reaction of a diphenylphosphine precursor with a protected 3-aminopropyl halide, followed by deprotection.

Representative Synthesis Protocol

The following protocol is a validated, multi-step procedure adapted from established methodologies for the synthesis of related phosphine compounds. The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the transformation.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow from starting materials to purified product.

Step-by-Step Methodology:

-

Preparation of Diphenylphosphinyl Grignard (Ph₂P-MgBr):

-

Rationale: This step generates the potent diphenylphosphide nucleophile. Direct use of lithium diphenylphosphide is an alternative, but the Grignard approach can be more convenient.

-

Procedure: To a flame-dried, three-neck flask under an inert atmosphere (Argon), add magnesium turnings (1.1 eq). Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene (1.0 eq) in THF to form phenylmagnesium bromide. In a separate flask, slowly add chlorodiphenylphosphine (1.0 eq) to this Grignard reagent at 0 °C. The solution is then warmed to room temperature and stirred for 2 hours to ensure complete formation of the diphenylphosphinyl Grignard reagent.

-

-

Nucleophilic Attack:

-

Rationale: The newly formed phosphide anion displaces the bromide from the aminopropyl chain. 3-Bromopropylamine hydrobromide is used as a stable source of the aminopropyl electrophile. The base (e.g., triethylamine) is added to neutralize the hydrobromide and liberate the free amine for reaction.

-

Procedure: To the solution from Step 1, add triethylamine (2.2 eq). Then, slowly add a solution of 3-bromopropylamine hydrobromide (1.0 eq) in a minimal amount of dry dimethylformamide (DMF) to aid solubility. The reaction mixture is heated to 60 °C and stirred overnight.

-

-

Work-up and Extraction:

-

Rationale: This sequence quenches the reaction, removes inorganic salts, and isolates the crude product in an organic solvent.

-

Procedure: Cool the reaction mixture to room temperature and cautiously quench by slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Rationale: Due to the air-sensitivity of phosphines, purification must be performed carefully. Column chromatography on silica gel under an inert atmosphere is effective for removing unreacted starting materials and byproducts.

-

Procedure: Concentrate the dried organic phase under reduced pressure to yield a crude oil. Purify the oil by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with hexane and gradually increasing the polarity with ethyl acetate and a small percentage of triethylamine to prevent protonation of the amine on the silica). The product-containing fractions are combined and concentrated under vacuum to yield this compound as a colorless to pale yellow oil.

-

Spectroscopic Characterization

Self-validation of the synthesized product is critical. The following data, based on analysis of the closely related compound propyl-diphenylphosphine and expected functional group regions, provide a benchmark for characterization.[5]

| Technique | Expected Observations |

| ³¹P NMR | A single sharp peak is expected. For the analogous propyl-diphenylphosphine, the chemical shift (δ) is approximately -16.2 ppm (in CDCl₃). The presence of the amine may cause a slight shift.[5] |

| ¹H NMR | Multiple signals corresponding to the aromatic protons of the phenyl groups (typically in the range of δ 7.2-7.6 ppm) and the aliphatic protons of the propyl chain. The protons closest to the nitrogen and phosphorus atoms will be the most deshielded. The -NH₂ protons will appear as a broad singlet.[5][8] |

| ¹³C NMR | Distinct signals for the carbons of the phenyl groups and the three unique carbons of the propyl chain. P-C coupling (J-coupling) is expected, which will split the signals of the carbons directly bonded to or near the phosphorus atom. For propyl-diphenylphosphine, the propyl carbons appear at approximately δ 15.7 (d, J=13.3 Hz), 19.2 (d, J=16.5 Hz), and 30.3 (d, J=11.1 Hz).[5] |

| FTIR | Characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and P-C aromatic stretching vibrations.[2] |

Application in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, a linkage ubiquitous in active pharmaceutical ingredients (APIs).[6] The choice of ligand is critical for achieving high yields, especially with challenging or sterically hindered substrates. This compound serves as an effective ligand for forming the active palladium(0) catalyst and facilitating the catalytic cycle.[5]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism involves three key stages where the P,N-ligand plays a crucial role.

Generalized Suzuki-Miyaura Catalytic Cycle

Sources

An In-Depth Technical Guide to 3-(Diphenylphosphino)-1-propylamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of 3-(diphenylphosphino)-1-propylamine. This bifunctional ligand, featuring both a soft phosphine and a hard amine donor site, has garnered significant interest in coordination chemistry and catalysis. This document aims to be a valuable resource for researchers by detailing its key characteristics, providing a step-by-step synthesis protocol, and exploring its utility, particularly in the realm of cross-coupling reactions.

Introduction: The Versatility of a Hybrid Ligand

This compound, also known as (3-Aminopropyl)diphenylphosphine, is an organophosphorus compound that has emerged as a valuable ligand in inorganic and organometallic chemistry. Its unique structure, incorporating a trivalent phosphorus atom and a primary amine separated by a flexible propyl linker, allows it to act as a hemilabile P,N-chelating ligand. This dual functionality enables the formation of stable complexes with a variety of transition metals, influencing the steric and electronic environment of the metal center and thereby modulating its catalytic activity. The interplay between the soft phosphine donor and the hard amine donor is central to its utility in a wide range of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and effective use in experimental setups.

| Property | Value | References |

| Molecular Formula | C₁₅H₁₈NP | [1][2][3] |

| Molecular Weight | 243.28 g/mol | [1][2][3] |

| CAS Number | 16605-03-1 | [1][2][3] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Boiling Point | 145 °C at 1 mmHg | [4] |

| Flash Point | 170.1 °C | [4] |

| Solubility | Not miscible or difficult to mix in water. Soluble in many organic solvents. | [4] |

| Vapor Pressure | 2.69E-05 mmHg at 25 °C | [4] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through the reaction of a diphenylphosphine source with a suitable 3-aminopropyl halide. The following protocol is a representative example of its preparation.

Reaction Scheme:

A conceptual schematic of the synthesis.

Materials and Equipment:

-

Diphenylphosphine

-

3-Chloropropylamine hydrochloride

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Schlenk line or glovebox for inert atmosphere operations

-

Round-bottom flasks, dropping funnel, and standard glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

Experimental Procedure:

-

Preparation of the Amine: In a round-bottom flask, dissolve 3-chloropropylamine hydrochloride in a minimal amount of saturated aqueous sodium bicarbonate solution to neutralize the hydrochloride salt and generate the free amine. Extract the aqueous layer with diethyl ether (3x). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to yield 3-chloropropylamine as an oil. Causality: Neutralization is necessary to provide the free amine for the subsequent nucleophilic substitution reaction.

-

Formation of Diphenylphosphide: In a separate, oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve diphenylphosphine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium dropwise via a syringe. A color change to deep red or orange is typically observed, indicating the formation of the lithium diphenylphosphide anion. Stir the reaction mixture at this temperature for 30 minutes. Causality: The strong base, n-BuLi, deprotonates the P-H bond of diphenylphosphine to generate the highly nucleophilic diphenylphosphide anion, which is the key reactive species.

-

Nucleophilic Substitution: To the solution of lithium diphenylphosphide, add a solution of the previously prepared 3-chloropropylamine in anhydrous THF dropwise at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Causality: The diphenylphosphide anion acts as a nucleophile, displacing the chloride from 3-chloropropylamine in an SN2 reaction to form the desired P-C bond.

-

Work-up and Purification: Quench the reaction by the slow addition of degassed water. Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by vacuum distillation to yield this compound as a colorless to light yellow oil. Causality: The work-up procedure removes unreacted starting materials, salts, and other impurities. Vacuum distillation is employed for purification due to the relatively high boiling point of the product.

Workflow Diagram:

A generic catalytic cycle for palladium-catalyzed cross-coupling reactions.

Safety, Handling, and Storage

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. [2][5]It is also air-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phosphine moiety.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

-

Handling: Use in a well-ventilated area, preferably in a fume hood or glovebox. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion

This compound is a versatile and valuable ligand in the field of catalysis. Its unique combination of a phosphine and an amine functionality allows for the fine-tuning of metal complex properties, leading to efficient catalytic systems for important organic transformations. This guide has provided a comprehensive overview of its physical properties, a detailed synthesis protocol, and an insight into its applications, which should serve as a practical resource for researchers in academia and industry.

References

- RAIITH. (n.d.). Synthesis and Structural Studies of Novel Aminophosphine Ligands and Their Derivatives.

- MDPI. (2021). Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru).

- PubMed. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity.

- ResearchGate. (2021). Synthesis and Characterization of Aminophosphines, Bis(amino)phosphine Derivatives, and Their Molybdenum(0) Complexes.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of a New Series of Bis(allylic-α-aminophosphonates) under Mild Reaction Conditions.

- MDPI. (2010). Synthesis and Spectrosopic Identification of Hybrid 3-(Triethoxysilyl)propylamine Phosphine Ruthenium(II) Complexes.

- ChemBK. (n.d.). (3-Aminopropyl)Diphenylphosphine.

- MDPI. (2016). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H-NMR Characteristics of Bis-naphthalimide Derivatives.

- ResearchGate. (2021). 3‐(Diphenylphosphino)propan‐1‐ol (ProPhos).

- Nanyang Technological University. (n.d.). A new stepwise synthesis of a family of propylamines derived from diatom silaffins and their activity in silicification.

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- ResearchGate. (2017). Molecular structure, NMR analyses, density functional theory and ab initio Hartree–Fock calculations of 3-phenylpropylamine.

Sources

An In-depth Technical Guide to the Synthesis of 3-(Diphenylphosphino)-1-propylamine

Foreword: The Versatility of a P,N Ligand

In the landscape of modern synthetic chemistry, the development of robust and versatile ligands is a cornerstone of innovation, particularly in the realm of catalysis. Among these, 3-(Diphenylphosphino)-1-propylamine, a classic P,N bidentate ligand, holds a significant position. Its unique electronic and steric properties, arising from the combination of a soft phosphine donor and a hard amine donor, make it an invaluable tool for researchers in catalysis, materials science, and drug development. This guide provides an in-depth exploration of the primary synthetic routes to this important molecule, offering not just protocols, but a deeper understanding of the chemical principles that underpin its creation.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be broadly approached via two primary strategies, each with its own set of advantages and considerations:

-

Salt Metathesis: This classic and widely employed method involves the reaction of a diphenylphosphide salt with a suitable 3-halopropylamine derivative. The driving force for this reaction is the formation of a stable inorganic salt, leading to the desired carbon-phosphorus bond.

-

Hydrophosphination: This atom-economical approach involves the direct addition of a P-H bond of diphenylphosphine across the double bond of allylamine. This reaction can be promoted through either radical or base-catalyzed pathways.

This guide will delve into the practical execution of both methodologies, providing detailed protocols and a discussion of the critical parameters that influence the success of the synthesis.

Methodology 1: Synthesis via Salt Metathesis

The salt metathesis route is a reliable and well-established method for the formation of C-P bonds. The core of this strategy lies in the nucleophilic attack of a diphenylphosphide anion on an electrophilic carbon center.

Mechanistic Considerations

The reaction proceeds via a straightforward SN2 mechanism. The diphenylphosphide anion, typically generated in situ by the deprotonation of diphenylphosphine or by the reduction of a suitable precursor, acts as a potent nucleophile. The choice of the leaving group on the propylamino electrophile is crucial, with bromide and chloride being the most common options.

Visualizing the Workflow: Salt Metathesis

Caption: Workflow for the Salt Metathesis Synthesis.

Detailed Experimental Protocol: Salt Metathesis

This protocol details the synthesis of this compound from diphenylphosphine and 3-bromopropylamine hydrobromide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Diphenylphosphine | 186.18 | 10.0 g | 53.7 mmol | Handle under inert atmosphere. |

| n-Butyllithium (n-BuLi) | 64.06 | 21.5 mL (2.5 M in hexanes) | 53.7 mmol | Pyrophoric, handle with care. |

| 3-Bromopropylamine hydrobromide | 218.92 | 11.76 g | 53.7 mmol | Hygroscopic, store in a desiccator.[1] |

| Tetrahydrofuran (THF) | 72.11 | 250 mL | - | Anhydrous, freshly distilled. |

| Diethyl ether | 74.12 | 100 mL | - | Anhydrous. |

| Saturated aq. NH4Cl | - | 50 mL | - | For quenching. |

| Saturated aq. NaCl | - | 50 mL | - | For washing. |

| Anhydrous MgSO4 | 120.37 | - | - | For drying. |

Procedure:

-

Preparation of Lithium Diphenylphosphide:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add diphenylphosphine (10.0 g, 53.7 mmol) and anhydrous THF (150 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (21.5 mL of a 2.5 M solution in hexanes, 53.7 mmol) dropwise via the dropping funnel over 30 minutes. The solution will turn from colorless to a deep red-orange, indicating the formation of lithium diphenylphosphide.[2]

-

Stir the reaction mixture at -78 °C for an additional 30 minutes.

-

-

Preparation of 3-Bromopropylamine (free base):

-

In a separate flask, dissolve 3-bromopropylamine hydrobromide (11.76 g, 53.7 mmol) in a minimal amount of water and cool in an ice bath.

-

Carefully add a concentrated solution of sodium hydroxide until the solution is strongly basic (pH > 12).

-

Extract the free 3-bromopropylamine into diethyl ether (3 x 50 mL).

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to obtain the free base as an oil. Caution: 3-Bromopropylamine is volatile and toxic. Handle in a well-ventilated fume hood.

-

-

Nucleophilic Substitution Reaction:

-

Dissolve the freshly prepared 3-bromopropylamine in anhydrous THF (50 mL).

-

Slowly add this solution to the lithium diphenylphosphide solution at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).

-

Wash the organic layer with saturated aqueous sodium chloride solution (50 mL).

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

-

Methodology 2: Synthesis via Hydrophosphination

Hydrophosphination represents a more atom-economical approach to the synthesis of this compound. This method avoids the use of stoichiometric amounts of strong bases and the generation of salt byproducts.

Mechanistic Considerations

The addition of the P-H bond of diphenylphosphine to the C=C bond of allylamine can proceed through two primary mechanisms:

-

Radical-Initiated Hydrophosphination: This pathway is typically initiated by a radical initiator (e.g., AIBN) or UV light. The reaction proceeds via a radical chain mechanism, with the phosphinoyl radical adding to the terminal carbon of the alkene to form the more stable secondary carbon radical, leading to the anti-Markovnikov product.

-

Base-Catalyzed Hydrophosphination: In this approach, a strong base is used to deprotonate the diphenylphosphine, generating the diphenylphosphide anion. This anion then undergoes a Michael-type addition to the alkene. Subsequent protonation of the resulting carbanion yields the final product. This method also favors the anti-Markovnikov product.[3][4][5]

Visualizing the Workflow: Hydrophosphination

Caption: Workflow for the Hydrophosphination Synthesis.

Detailed Experimental Protocol: Radical-Initiated Hydrophosphination

This protocol describes a radical-initiated hydrophosphination of allylamine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Diphenylphosphine | 186.18 | 10.0 g | 53.7 mmol | Handle under inert atmosphere. |

| Allylamine | 57.09 | 3.38 g (4.5 mL) | 59.2 mmol | Freshly distilled. |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.44 g | 2.7 mmol | Radical initiator. |

| Toluene | 92.14 | 50 mL | - | Anhydrous. |

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add diphenylphosphine (10.0 g, 53.7 mmol), allylamine (3.38 g, 59.2 mmol), AIBN (0.44 g, 2.7 mmol), and anhydrous toluene (50 mL).

-

Degas the solution by bubbling nitrogen through it for 20 minutes.

-

-

Reaction:

-

Heat the reaction mixture to 80 °C under a nitrogen atmosphere and stir for 12-24 hours. Monitor the reaction progress by 31P NMR spectroscopy.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure.

-

Purify the residue by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

-

Purification and Characterization

Independent of the synthetic route, the final product requires careful purification and characterization to ensure its suitability for downstream applications.

-

Purification: Vacuum distillation is the most common method for purifying this compound, as it effectively removes non-volatile impurities and unreacted starting materials.[6]

-

Characterization:

-

NMR Spectroscopy: 1H, 13C, and 31P NMR spectroscopy are essential for confirming the structure of the product. In the 31P NMR spectrum, a characteristic signal in the phosphine region is expected.[7][8] 1H and 13C NMR will confirm the presence of the propyl chain and the phenyl groups.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the synthesized compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic N-H stretching vibrations of the primary amine and the P-C aromatic stretching vibrations.

-

Safety Considerations

-

Diphenylphosphine and its derivatives are air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care using appropriate techniques.

-

Allylamine and 3-halopropylamines are toxic and should be handled in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The synthesis of this compound is a well-established process that can be achieved through multiple reliable routes. The choice between the salt metathesis and hydrophosphination methods will often depend on the availability of starting materials, the desired scale of the reaction, and the specific experimental capabilities of the laboratory. By understanding the underlying chemical principles and carefully following the detailed protocols provided in this guide, researchers can confidently and efficiently prepare this valuable P,N ligand for a wide range of applications in modern chemical research.

References

- Wikipedia. Lithium diphenylphosphide. [Link]

- Webster, R. L., et al. (2018). 1,1-Diphosphines and divinylphosphines via base catalyzed hydrophosphination.

- Royal Society of Chemistry. (2018). 1,1-Diphosphines and divinylphosphines via base catalyzed hydrophosphination.

- PubMed. (2018). 1,1-Diphosphines and divinylphosphines via base catalyzed hydrophosphination. Chemical Communications (Cambridge, England), 54(74), 10443–10446. [Link]

- ChemRxiv. (2020). Radical Hydrophosphination Initiated by Triamidoamine-Supported Titanium Despite Insertion into the Ti–P Bond. [Link]

- Graz University of Technology. (2023). Synthesis and Characterization of 3-Aminopropyl-phenyl Germanes. [Link]

- HAL Open Science. (2015). Preparation, purification and characterization of aminopropyl-functionalized silica sol. [Link]

- Organic Syntheses. SYNTHESIS OF β-LACTONES AND ALKENES VIA THIOL ESTERS: (E)-2,3-DIMETHYL-3-DODECENE. [Link]

- ResearchGate. Radical Hydrophosphination Initiated by Triamidoamine-Supported Titanium Despite Insertion into the Ti–P Bond. [Link]

- Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]

- The Royal Society of Chemistry. Room-Temperature Reduction of Sulfur Hexafluoride with Metal Phosphides. [Link]

- Royal Society of Chemistry. (2016). Catalyst- and solvent-free hydrophosphination and multicomponent hydrothiophosphination of alkenes and alkynes. Green Chemistry. [Link]

- The Royal Society of Chemistry. Efficient catalytic hydrogenation of levulinic acid: a key step in biomass conversion. [Link]

- ResearchGate. SYNTHESIS AND CHARACTERIZATION OF N-(4-ACETYLPHENYL)-N-(DIPHENYLPHOSPHINO)- P,P-DIPHENYLPHOSPHINOUS AMIDE DERIVATIVES: APPLICATION OF A Pd(ΙΙ) DERIVATIVE AS A PRE-CATALYST IN THE SUZUKI CROSS-COUPLING REACTION. [Link]

- The Royal Society of Chemistry.

- National Institutes of Health. Structural Characterization of Intrinsically Disordered Proteins by NMR Spectroscopy. [Link]

- Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Reaction of lithium diphenylphosphide, diphenylarsenide, and diphenylstibide with 1,2-dichloroethylenes. The preparation of some new bidentate ligands and their monosubstituted precursors. [Link]

- Google Patents. Synthesis method of aminopropyl triethoxysilane.

- ResearchGate. Synthesis and characterization of (3-aminopropyl) triethoxysilane (APTES) functionalized zeolite AlPO-18. [Link]

- PubChem. 3-Bromopropylamine hydrobromide. [Link]

- ResearchGate. Synthesis of 3-aminopropyl(aminoalkoxy)trisiloxanes. [Link]

- MDPI.

- ResearchGate. Sonochemical synthesis of (3-aminopropyl)

Sources

- 1. 3-Bromopropylamine hydrobromide | C3H9Br2N | CID 78701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lithium diphenylphosphide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 1,1-Diphosphines and divinylphosphines via base catalyzed hydrophosphination - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. 1,1-Diphosphines and divinylphosphines via base catalyzed hydrophosphination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. nmr.oxinst.com [nmr.oxinst.com]

- 8. rsc.org [rsc.org]

3-(Diphenylphosphino)-1-propylamine molecular weight

An In-Depth Technical Guide to 3-(Diphenylphosphino)-1-propylamine: Properties, Synthesis, and Applications

Executive Summary

This compound, also known as (3-Aminopropyl)diphenylphosphine, is a bifunctional organophosphorus compound that has garnered significant attention in modern chemistry. Its unique molecular architecture, featuring both a nucleophilic primary amine and a Lewis basic diphenylphosphino group, allows it to function as a highly effective P,N-bidentate ligand. This guide provides a comprehensive overview of its fundamental properties, core applications in catalysis, and its emerging role in pharmaceutical and materials science. We will delve into the causality behind its utility, present detailed experimental protocols, and offer field-proven insights into its handling and application for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The efficacy of this compound as a ligand is rooted in its distinct chemical and physical properties. The molecule consists of a flexible propyl chain separating a soft phosphorus donor from a hard nitrogen donor. This arrangement enables the formation of a stable six-membered chelate ring when coordinated to a metal center, a thermodynamically favorable conformation that enhances the stability of the resulting metal complex.[1]

The molecular weight and other key identifiers are summarized below.

| Property | Value | Reference |

| Molecular Weight | 243.28 g/mol | [2][3] |

| Molecular Formula | C₁₅H₁₈NP | [1][2][3] |

| CAS Number | 16605-03-1 | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 145 °C at 1 mmHg | [1][4] |

| Purity | Typically ≥90% or ≥95% (GC) | [1] |

| Synonyms | (3-Aminopropyl)diphenylphosphine | [1][2] |

The compound is soluble in many organic solvents, which facilitates its use in a wide range of reaction conditions.[1]

The Role in Coordination Chemistry and Catalysis

The primary utility of this compound lies in its function as a ligand in coordination chemistry, which directly translates to its power in homogeneous catalysis.[1] The phosphine group acts as a soft σ-donor and π-acceptor, while the amine group is a hard σ-donor. This "hard-soft" combination allows for fine-tuning the electronic properties of a metal center, stabilizing catalytic intermediates and promoting desired reaction pathways.

The chelation to a metal center (M) is a foundational concept for its application.

Caption: Chelation of this compound to a metal center.

This chelating ability makes it an invaluable ligand for a variety of transition metal-catalyzed cross-coupling reactions that are cornerstones of modern organic synthesis, particularly in pharmaceutical development.[1] These reactions include:

-

Suzuki-Miyaura Coupling

-

Heck Reaction

-

Buchwald-Hartwig Cross-Coupling

-

Sonogashira Coupling

-

Negishi Coupling

The stability imparted by the P,N-chelation often leads to higher catalyst turnover numbers and improved reaction yields compared to monodentate phosphine ligands.[1]

Experimental Protocol: Synthesis of a P,N-Chelated Palladium Complex

A practical application of this compound is in the synthesis of well-defined palladium precatalysts. These complexes offer greater stability and reproducibility in catalytic applications. The following protocol describes the synthesis of a dichloropalladium complex.

Workflow for Palladium Complex Synthesis

Caption: Workflow for synthesizing a P,N-chelated palladium complex.

Step-by-Step Methodology

This protocol is adapted from established procedures for forming such complexes.

-

Preparation of the Metal Salt Suspension: In a reaction vessel under an inert atmosphere, suspend sodium tetrachloropalladate(II) (Na₂PdCl₄) (0.076 g, 0.26 mmol) in 25 mL of dichloromethane (CH₂Cl₂).

-

Preparation of the Ligand Solution: In a separate flask, dissolve this compound (0.13 g, 0.52 mmol, 2 equivalents) in 2.0 mL of CH₂Cl₂. The use of two equivalents of the P,N ligand to one equivalent of the Pd(II) salt is crucial for the formation of the desired bis(ligand) complex.

-

Reaction: Add the ligand solution dropwise to the stirring suspension of Na₂PdCl₄ at ambient temperature. The dropwise addition helps control any potential exotherm and ensures homogeneous mixing.

-

Stirring: Allow the reaction mixture to stir at ambient temperature for 2 hours. During this time, the coordination of the ligand to the palladium center occurs, typically indicated by a color change.

-

Workup and Isolation:

-

Reduce the reaction volume to approximately 7 mL using a rotary evaporator.

-

Add diethyl ether to the concentrated solution. The lower polarity of diethyl ether reduces the solubility of the polar metal complex, causing it to precipitate.

-

Collect the resulting whitish powder by filtration.

-

Wash the solid with fresh diethyl ether to remove any unreacted starting materials or soluble impurities.

-

-

Purification: Recrystallize the crude product from an acetone-dichloromethane solvent system to obtain the purified palladium complex in high yield (typically around 87%).

Spectroscopic Characterization Insights

The structural integrity of this compound and its metal complexes is confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).[5]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl groups and distinct multiplets for the aliphatic protons of the propyl chain.

-

¹³C NMR: The carbon spectrum provides complementary information, showing resonances for the aromatic carbons and the three distinct aliphatic carbons.[5]

-

³¹P NMR: This is a critical technique for phosphine ligands. A single peak in the ³¹P{¹H} NMR spectrum confirms the presence of a single phosphorus environment. The chemical shift provides information about the electronic environment of the phosphorus atom and will change significantly upon coordination to a metal center.[5]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a corrosive substance that requires careful handling.

GHS Hazard Information:

-

Pictogram: GHS05 (Corrosion)

-

Signal Word: Danger

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.[3][6]

The self-validating system for handling this chemical involves strict adherence to the following protocols.

| Precautionary Area | Protocol | Reference |

| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood. | [6][7] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, a face shield, and a lab coat. | [6][7] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid inhaling vapor or mist. Wash hands thoroughly after handling. | [6][7] |

| Storage | Store in a cool, dry, well-ventilated place. Keep the container tightly closed and store under an inert gas to prevent oxidation of the phosphine group. | [6][7] |

| First Aid (Eyes) | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a POISON CENTER or doctor immediately. | [6] |

| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water/shower. | [6] |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor. | [6] |

| First Aid (Ingestion) | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. | [6] |

Conclusion

This compound is more than just a chemical with a specific molecular weight; it is a versatile and powerful tool for chemical innovation. Its capacity to act as a robust P,N-bidentate ligand makes it indispensable for developing stable and efficient transition metal catalysts for key organic transformations. Its applications in creating novel organometallic compounds continue to push the boundaries in pharmaceutical synthesis and materials science. Understanding its core properties, reaction mechanisms, and safety protocols is essential for any researcher aiming to leverage its full potential in the laboratory and beyond.

References

- This compound - Chem-Impex. (n.d.).

- This compound | C15H18NP | CID 280677 - PubChem. (n.d.). National Center for Biotechnology Information.

- This compound - ChemBK. (2024, April 9).

- Al-Masri, M. R., & Al-Halawan, M. M. (2012). Synthesis and Spectrosopic Identification of Hybrid 3-(Triethoxysilyl)propylamine Phosphine Ruthenium(II) Complexes. Molecules, 17(9), 10839-10851. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C15H18NP | CID 280677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Synthesis and Spectrosopic Identification of Hybrid 3-(Triethoxysilyl)propylamine Phosphine Ruthenium(II) Complexes | MDPI [mdpi.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

A Comprehensive Technical Guide to the Safe Handling of 3-(Diphenylphosphino)-1-propylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and Its Associated Risks

3-(Diphenylphosphino)-1-propylamine is a versatile organophosphorus compound with significant applications in coordination chemistry and catalysis. Its utility as a ligand in preparing metal complexes, such as ruthenium catalysts, makes it a valuable tool in organic synthesis, including cross-coupling reactions.[1][2] However, its chemical reactivity also presents notable hazards that necessitate a thorough understanding and implementation of stringent safety protocols. This guide provides an in-depth analysis of the safety and hazards associated with this compound, offering field-proven insights and detailed procedures to ensure the well-being of laboratory personnel.

The primary and most critical hazard of this compound is its corrosive nature.[1][3][4] The Globally Harmonized System (GHS) classifies it as a substance that causes severe skin burns and eye damage (H314).[3][4] This necessitates strict adherence to handling protocols to prevent any direct contact with the substance.

Section 1: Physicochemical Properties and Hazard Profile

A comprehensive understanding of the physicochemical properties of a compound is fundamental to anticipating its behavior and implementing appropriate safety measures.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈NP | [1][2][3][5] |

| Molecular Weight | 243.28 g/mol | [1][3][6][7] |

| Appearance | Clear colorless to light yellow liquid | [1][2] |

| Boiling Point | 145°C @ 1 mmHg | [1][2] |

| Flash Point | 170.1°C | [1][8] |

| Water Solubility | Not miscible or difficult to mix in water | [1] |

| Storage Sensitivity | Air sensitive | [1] |

The high boiling point and low vapor pressure (2.69E-05 mmHg at 25°C) suggest a low risk of inhalation exposure at ambient temperatures.[1] However, the primary hazard remains its severe corrosivity upon direct contact.

GHS Hazard Identification and Classification

The GHS classification provides a universally understood framework for communicating the hazards of chemical products.

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | Danger | GHS05 (Corrosion) |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | Danger | GHS05 (Corrosion) |

This classification underscores the critical need for robust personal protective equipment and immediate and thorough decontamination in the event of exposure.

Section 2: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-Layered Defense

The cornerstone of safe laboratory practice is the implementation of a multi-layered defense system, starting with engineering controls and supplemented by appropriate personal protective equipment.

The Hierarchy of Controls

The most effective approach to mitigating hazards is to follow the hierarchy of controls, which prioritizes the elimination or substitution of hazards where feasible. When this is not possible, engineering controls, administrative controls, and finally, PPE are implemented.

Caption: Hierarchy of controls for managing chemical hazards.

Mandatory Engineering Controls

Due to its corrosive nature and air sensitivity, all handling of this compound must be conducted within a certified chemical fume hood or a glovebox. This provides primary containment and protects the researcher from splashes and potential inhalation of any aerosols that may be generated.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[6] Standard safety glasses are insufficient.

-

Hand Protection: Wear suitable protective gloves, such as nitrile gloves.[9] It is crucial to double-glove and to change gloves immediately if they become contaminated.

-

Skin and Body Protection: A lab coat that is fully buttoned is required. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.

-

Respiratory Protection: While the vapor pressure is low, if there is a potential for aerosolization or if working with heated material, a respirator with a suitable cartridge (e.g., type ABEK (EN14387) respirator filter) should be used.[6]

Section 3: Safe Handling, Storage, and Disposal Protocols

Adherence to standardized protocols for handling, storage, and disposal is critical for preventing accidents and ensuring a safe laboratory environment.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure that a chemical fume hood is certified and functioning correctly. Have all necessary equipment and reagents within the hood to minimize movement in and out.

-

Personal Protective Equipment: Don all required PPE as outlined in Section 2.3.

-

Inert Atmosphere: As the compound is air-sensitive, it should be handled under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Dispensing: When transferring the liquid, use appropriate tools such as a syringe or a cannula to minimize the risk of splashes. Avoid pouring directly from the bottle.

-

Post-Handling: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.

-

Hand Washing: Wash hands and forearms thoroughly with soap and water after removing gloves.

Storage Requirements

Proper storage is essential to maintain the integrity of the compound and to prevent accidental exposure.

-

Inert Atmosphere: Store under an inert gas (nitrogen or Argon) at 2-8°C.[1]

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[10]

-

Segregation: Store away from incompatible materials such as strong oxidizing agents.[10]

-

Security: Store in a locked cabinet or a designated secure area.[10]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Collection: Collect all waste in a designated, properly labeled, and sealed container.

-

Disposal: Dispose of the waste through an approved hazardous waste disposal program, following all local, state, and federal regulations.

Section 4: Emergency Procedures - A Framework for Rapid and Effective Response

In the event of an emergency, a clear and well-rehearsed plan is crucial to minimize harm.

Caption: Workflow for responding to an exposure incident.

First Aid Measures

Immediate and appropriate first aid is critical in mitigating the effects of exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: For small spills, absorb with an inert, non-combustible material such as sand or vermiculite.

-

Collection: Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal.[11][12]

-

Decontamination: Decontaminate the spill area thoroughly.

-

Reporting: Report the spill to the appropriate environmental health and safety personnel.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[10]

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.

-

Specific Hazards: Hazardous combustion products may include carbon oxides and nitrogen oxides.[10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following protocols but of fostering a deeply ingrained culture of safety. This requires a commitment from all personnel to prioritize safety in every aspect of their work. By understanding the hazards, implementing robust controls, and being prepared for emergencies, researchers can confidently utilize this valuable compound while ensuring a safe and healthy working environment.

References

- PubChem. This compound.

- ChemBK. This compound. [Link]

- Chemical Label. This compound. [Link]

- PubChem. 3,3-Diphenylpropylamine.

- Harper College. Material Safety Data Sheet 3-Phenyl-1-propylamine, 98%. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C15H18NP | CID 280677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemical-label.com [chemical-label.com]

- 5. 3-(Diphenylphosphino)propylamine, 97+% | Fisher Scientific [fishersci.ca]

- 6. 3-(二苯基膦基)丙胺 technical, ≥90% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 16605-03-1 | TCI Deutschland GmbH [tcichemicals.com]

- 9. This compound technical, = 90 GC 16605-03-1 [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. dept.harpercollege.edu [dept.harpercollege.edu]

- 12. 3-DIETHYLAMINOPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to the Solubility of 3-(Diphenylphosphino)-1-propylamine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-(Diphenylphosphino)-1-propylamine. Tailored for researchers, scientists, and professionals in drug development and catalysis, this document delves into the theoretical underpinnings of its solubility, offers a predictive assessment in various organic solvents, and provides a detailed experimental protocol for precise solubility determination.

Introduction: The Versatility of this compound

This compound, also known as (3-Aminopropyl)diphenylphosphine, is a bifunctional ligand of significant interest in coordination chemistry and homogeneous catalysis. Its structure uniquely combines a soft phosphine donor with a hard amine donor, enabling it to act as a versatile ligand for a variety of metal centers. This ambidentate nature is crucial in the synthesis of novel catalysts and functional materials.[1] The diphenylphosphino group imparts lipophilicity, while the propylamine moiety offers a site for further functionalization or interaction with polar substrates.[2][3] Understanding its solubility is paramount for its effective application in solution-based catalytic systems, reaction optimization, and product purification.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈NP | [1][4] |

| Molar Mass | 243.28 g/mol | [2][4] |

| Appearance | Clear colorless to light yellow liquid | [1][4] |

| Boiling Point | 145°C / 1 mmHg | [1][4] |

| Air Sensitivity | Air Sensitive | [4] |

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound possesses distinct regions that influence its interaction with different types of organic solvents.

-

Diphenylphosphino Group: The two phenyl rings are nonpolar and hydrophobic, contributing to favorable van der Waals interactions with nonpolar solvents. This part of the molecule promotes solubility in aromatic and other nonpolar organic solvents.[2][3]

-

Propylamine Group: The primary amine group introduces polarity and the capacity for hydrogen bonding. This allows for favorable interactions with polar protic and aprotic solvents.

-

Propyl Linker: The three-carbon alkyl chain provides flexibility and contributes to the overall nonpolar character of the molecule.

The interplay of these functional groups results in a molecule with broad, yet nuanced, solubility across the spectrum of organic solvents. Generally, tertiary phosphine complexes tend to be lipophilic, favoring solubility in organic media.[2][3]

Caption: Intermolecular forces influencing solubility.

Predictive Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene | High | The phenyl groups of the solute have strong π-π stacking and van der Waals interactions with aromatic solvents. |

| Nonpolar Aliphatic | Hexane, Heptane | Moderate to High | The alkyl chain and the overall lipophilic nature imparted by the phenyl groups should allow for good solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have a moderate polarity and can effectively solvate both the nonpolar and, to some extent, the polar parts of the molecule. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are effective solvents for many organophosphorus compounds. THF, being more polar, should be an excellent solvent. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | These solvents can interact with the polar amine group through dipole-dipole interactions. High solubility is expected, particularly in DMF and DMSO. |

| Polar Protic | Ethanol, Methanol | Moderate | The amine group can participate in hydrogen bonding with these solvents. However, the large nonpolar diphenylphosphino group may limit miscibility compared to smaller amines. |

| Water | Low / Immiscible | The large, nonpolar diphenylphosphino moiety dominates the molecular properties, making it immiscible in water.[4] |

Disclaimer: This table is predictive and intended for guidance. Experimental verification is essential for any critical application.

Experimental Protocol for Solubility Determination (Gravimetric Method)

Given that this compound is a liquid and is air-sensitive, a modified gravimetric method using inert atmosphere techniques is required for accurate solubility determination.

Principle

A saturated solution is prepared by adding an excess of the solute (this compound) to a known volume of the solvent at a constant temperature. After reaching equilibrium, a known mass of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solute is determined.

Materials and Equipment

-

This compound (solute)

-

Organic solvents (analytical grade, dried and degassed)

-

Schlenk flasks or similar air-sensitive glassware

-

Inert gas supply (Nitrogen or Argon) with a Schlenk line

-

Thermostatically controlled water bath or heating mantle

-

Analytical balance (± 0.0001 g)

-

Glass syringes and needles

-

Septa

-

Vacuum pump

-

Small, pre-weighed vials with caps

Step-by-Step Methodology

-

Preparation of the Saturated Solution:

-

Place a known volume (e.g., 10 mL) of the desired dried and degassed organic solvent into a Schlenk flask equipped with a magnetic stir bar.

-

Seal the flask with a septum and place it under an inert atmosphere using standard Schlenk line techniques.

-

Immerse the flask in a thermostatic bath set to the desired temperature (e.g., 25 °C) and allow the solvent to thermally equilibrate.

-

Using a syringe, incrementally add this compound to the stirring solvent until a persistent second phase (undissolved liquid) is observed. Ensure an excess is added to guarantee saturation.

-

Allow the mixture to stir vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sampling of the Saturated Solution:

-

Stop stirring and allow the undissolved solute to settle to the bottom of the flask. This may be accelerated by gentle centrifugation of the sealed flask if necessary.

-

Carefully weigh a clean, dry vial with its cap (W₁).

-

Under a positive pressure of inert gas, carefully draw a known volume (e.g., 2 mL) of the clear, supernatant saturated solution into a syringe, being careful not to disturb the undissolved layer.

-

Quickly transfer the solution from the syringe to the pre-weighed vial and seal it.

-

Immediately weigh the vial containing the saturated solution (W₂).

-

-

Solvent Evaporation and Solute Quantification:

-

Remove the cap from the vial and place it in a vacuum oven or connect it to the Schlenk line via an adapter.

-

Carefully apply a vacuum to evaporate the solvent completely. Gentle heating may be applied if the solvent has a high boiling point, but care must be taken not to volatilize the solute.

-

Once the solvent is fully removed and a constant weight is achieved, reweigh the vial containing the dry solute residue (W₃).

-

Calculation of Solubility

-

Mass of the saturated solution sampled:

-

m_solution = W₂ - W₁

-

-

Mass of the solute in the sample:

-

m_solute = W₃ - W₁

-

-

Mass of the solvent in the sample:

-

m_solvent = m_solution - m_solute

-

-

Solubility (in g / 100 g of solvent):

-

Solubility = (m_solute / m_solvent) * 100

-

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

This compound is a versatile ligand whose utility is fundamentally linked to its solubility in organic solvents. While quantitative data is sparse, a theoretical understanding of its structure allows for a robust predictive assessment of its solubility profile. It is anticipated to be highly soluble in a wide range of common organic solvents, from nonpolar aromatics to polar aprotic media, with lower solubility in highly polar protic solvents like water. For applications requiring precise concentration control, the detailed gravimetric protocol provided in this guide offers a reliable method for experimental determination, accounting for the compound's air-sensitive nature. This guide serves as a foundational resource for researchers to effectively utilize this compound in their synthetic and catalytic endeavors.

References

- This compound - Physico-chemical Properties. ChemBK. [Link]

- This compound. Chem-Impex. [Link]

- Tertiary Phosphine as Ligand. Dalal Institute. [Link]

- Metal-phosphine complex. Wikipedia. [Link]

Sources

3-(Diphenylphosphino)-1-propylamine structural formula

An In-Depth Technical Guide to 3-(Diphenylphosphino)-1-propylamine: Synthesis, Characterization, and Applications

Executive Summary: this compound, also known as (3-Aminopropyl)diphenylphosphine, is a bifunctional organophosphorus compound featuring both a nucleophilic primary amine and a trivalent phosphine. This unique structure makes it an exceptionally versatile P,N-bidentate ligand in coordination chemistry and homogeneous catalysis. It forms stable chelate complexes with a variety of transition metals, particularly palladium, which are highly effective catalysts for carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions. Furthermore, its ability to coordinate with metals like palladium and gold opens avenues for its application in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a validated protocol for its coordination to palladium, a representative synthetic route, and a detailed exploration of its current and potential applications for researchers in chemistry and drug development.

Introduction: The Duality of a P,N Ligand

This compound (DPPPA) is a colorless to pale yellow liquid that has garnered significant interest in synthetic chemistry. Its structure is characterized by a flexible three-carbon propyl linker connecting a soft, π-accepting diphenylphosphino group (-PPh₂) with a hard, σ-donating primary amino group (-NH₂). This hard-soft donor combination allows it to act as a powerful chelating agent for transition metals, stabilizing catalytic species and influencing the steric and electronic environment of the metal center. This dual functionality is pivotal to its utility, enhancing the efficiency and selectivity of numerous catalytic processes, from academic research to industrial applications in fine chemical and pharmaceutical synthesis.[1][2]

Structural Elucidation and Physicochemical Properties

The fundamental characteristics of DPPPA are crucial for its handling, application, and characterization.

Structural Formula and Chemical Information

The structure of DPPPA consists of a central propane chain where carbon-1 is attached to a primary amine and carbon-3 is attached to a diphenylphosphino group.

Caption: Structural representation of this compound (DPPPA).

Table 1: Chemical Identity and Properties

| Parameter | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 3-(Diphenylphosphanyl)propan-1-amine | [3] |

| Synonyms | (3-Aminopropyl)diphenylphosphine | [4] |

| CAS Number | 16605-03-1 | [4][5] |

| Molecular Formula | C₁₅H₁₈NP | [6] |

| Molecular Weight | 243.28 g/mol | [6] |

| Appearance | Colorless to pale yellow clear liquid | [3][5] |

| Boiling Point | 145 °C @ 1 mmHg | [5][7] |

| Solubility | Not miscible or difficult to mix in water. Soluble in organic solvents. | [7] |

| SMILES | NCCCP(c1ccccc1)c2ccccc2 | [2] |

| InChI Key | DQZWMOWSTWWMPP-UHFFFAOYSA-N |[2] |

Spectroscopic Characterization

Full characterization is essential to confirm the identity and purity of DPPPA. While detailed, published spectra are not widely available, the expected NMR signals can be predicted based on its structure and data from analogous compounds.[3]

¹H NMR: The proton spectrum is expected to show complex multiplets for the phenyl protons, typically in the 7.0-7.5 ppm range. The three methylene groups of the propyl chain will appear as distinct multiplets, likely between 1.5 and 3.0 ppm. The protons on the carbon adjacent to the amine (C1) will be the most downfield of the aliphatic signals, while the protons adjacent to the phosphorus atom (C3) will show coupling to ³¹P. The amine protons (-NH₂) typically appear as a broad singlet.

¹³C NMR: The spectrum will show signals for the aromatic carbons of the phenyl groups (typically 128-140 ppm) with observable C-P coupling. The three aliphatic carbons of the propyl chain will appear further upfield.

³¹P NMR: As a trivalent phosphine, DPPPA is expected to exhibit a single, sharp resonance in the proton-decoupled ³¹P NMR spectrum. The chemical shift for triaryl/alkyl phosphines can vary but is typically found upfield, with an expected range of -5 to -20 ppm relative to 85% H₃PO₄.[8] This technique is particularly sensitive to the electronic environment of the phosphorus atom and is an excellent tool for monitoring oxidation to the corresponding phosphine oxide, which would appear at a significantly different chemical shift (typically δ = 25-40 ppm).[9]

Synthesis of this compound

Although commercially available, DPPPA can be synthesized in the laboratory. A scientifically sound and common method for forming P-C bonds is the reaction of a metal phosphide with an alkyl halide.

Representative Synthetic Pathway

The most plausible synthetic route involves the nucleophilic substitution of a 3-halopropylamine derivative with a diphenylphosphide salt, such as lithium diphenylphosphide (LiPPh₂). LiPPh₂ is typically generated in situ by the deprotonation of diphenylphosphine with an organolithium reagent like n-butyllithium or by the reductive cleavage of triphenylphosphine.

Caption: Plausible workflow for the synthesis of DPPPA.

Detailed Experimental Protocol (Representative)

Disclaimer: The following is a representative, theoretical protocol based on established organophosphorus chemistry principles.[10][11] Researchers should consult specific literature for analogous reactions and conduct appropriate safety assessments.

Materials:

-

Diphenylphosphine (Ph₂PH)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

3-Chloropropylamine hydrochloride

-

Anhydrous Tetrahydrofuran (THF)

-

Degassed, deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen or Argon atmosphere setup (Schlenk line or glovebox)

Procedure:

-

Preparation of Lithium Diphenylphosphide: To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous THF. Cool the flask to 0 °C in an ice bath. Add diphenylphosphine (1.0 eq.) via syringe. Slowly add n-butyllithium (1.0 eq.) dropwise. The solution will turn from colorless to a deep orange/red, indicating the formation of LiPPh₂. Stir for 30 minutes at 0 °C.

-

Free-Basing of Amine: In a separate flame-dried Schlenk flask, suspend 3-chloropropylamine hydrochloride (1.0 eq.) in anhydrous THF under an inert atmosphere. Cool to 0 °C and slowly add n-butyllithium (1.0 eq.) to neutralize the hydrochloride salt, forming the free amine.

-

Coupling Reaction: Slowly transfer the LiPPh₂ solution from the first flask to the suspension of free-based 3-chloropropylamine in the second flask via cannula at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight. The fading of the red color indicates consumption of the phosphide.

-

Workup: Carefully quench the reaction by slowly adding degassed water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product is an oil that can be purified by vacuum distillation (e.g., 145 °C at 1 mmHg) to yield pure this compound as a colorless to pale yellow liquid.

Coordination Chemistry and Catalytic Applications

The primary application of DPPPA is as a P,N-bidentate ligand in homogeneous catalysis. Its ability to form a stable six-membered chelate ring with metal centers is key to its effectiveness.

Application in Palladium-Catalyzed Cross-Coupling

DPPPA is an excellent ligand for various palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis. These reactions include:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl/vinyl halides and boronic acids.[2]

-

Heck Reaction: Formation of C-C bonds between aryl halides and alkenes.[2]

-

Buchwald-Hartwig Amination: Formation of C-N bonds between aryl halides and amines.[2]

-

Sonogashira Coupling: Formation of C-C bonds between aryl halides and terminal alkynes.[2]

The P,N-ligand stabilizes the active Pd(0) species and facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination. The σ-donating amine facilitates the oxidative addition step, while the π-accepting phosphine promotes the final reductive elimination step.

Illustrative Catalytic Cycle: The Suzuki-Miyaura Reaction

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction using a Pd-DPPPA catalyst.

Detailed Experimental Protocol: Synthesis of a Dichloro[this compound]palladium(II) Complex

This procedure describes the formation of a stable, air-sensitive Pd(II) precursor complex, which can be used as a catalyst.[5]

Materials:

-

This compound (DPPPA)

-

Sodium tetrachloropalladate(II) (Na₂PdCl₄)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Diethyl Ether

Procedure:

-

In a Schlenk flask under an inert atmosphere, suspend Na₂PdCl₄ (0.26 mmol, 1.0 eq.) in anhydrous DCM (25 mL).

-

In a separate flask, dissolve DPPPA (0.52 mmol, 2.0 eq.) in anhydrous DCM (2.0 mL).

-

Add the DPPPA solution dropwise to the suspended Na₂PdCl₄ solution at room temperature.

-

Stir the reaction mixture at ambient temperature for 2 hours.

-

Reduce the volume of the solvent to approximately 7 mL under vacuum.

-

Add anhydrous diethyl ether to precipitate the product.

-

Filter the resulting whitish powder, wash with diethyl ether, and dry under vacuum.

-

The complex can be further purified by recrystallization from an acetone-dichloromethane mixture to yield the final product in high yield (typically >85%).

Applications in Drug Development

While phosphine ligands are primarily known for their catalytic prowess, their metal complexes are gaining attention as potential therapeutic agents. The structural and electronic properties of metal complexes can be finely tuned by the ligand, making them attractive candidates for drug design.

Palladium Complexes as Anticancer Agents

Palladium(II) complexes are being investigated as alternatives to platinum-based anticancer drugs like cisplatin.[12] Their similar coordination chemistry allows them to interact with biological targets, most notably DNA. Studies on various palladium complexes with phosphine ligands have shown significant cytotoxicity against a range of cancer cell lines, including those resistant to cisplatin.[1][13] The proposed mechanism often involves the induction of apoptosis (programmed cell death).[14] Although DPPPA-specific palladium complexes have not been extensively reported as anticancer agents, their characteristics make them prime candidates for such research, offering a pathway to novel metallodrugs with potentially different mechanisms of action and resistance profiles compared to existing therapies.[15]

Gold Complexes as Antimicrobial Agents

Gold complexes, particularly Au(I) and Au(III) species, have a long history in medicine and are being rediscovered for their potent antimicrobial properties.[16] Phosphine-gold(I) complexes, for example, have demonstrated significant activity against drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).[6] The mechanism is believed to involve the inhibition of essential bacterial enzymes like thioredoxin reductase.[6] Gold(III) complexes have also shown promise against both Gram-positive and Gram-negative bacteria.[17][18] The ability of DPPPA to form stable complexes with gold suggests a promising, yet underexplored, avenue for the development of new metalloantibiotics to combat the growing threat of antimicrobial resistance.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazard Classification: Corrosive. Causes severe skin burns and eye damage (GHS H314).[5]

-

Handling: Handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[4]

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent oxidation of the phosphine group. A cool, dark place is recommended for long-term storage.[5]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.

Conclusion

This compound stands out as a highly valuable and versatile P,N-bidentate ligand. Its unique combination of a hard amine and a soft phosphine donor allows for the formation of stable and highly active transition metal catalysts, which have proven indispensable in modern organic synthesis. While its role in catalysis is well-established, its potential in medicinal chemistry as a scaffold for novel anticancer and antimicrobial metallodrugs represents an exciting and growing field of research. This guide provides the foundational knowledge for researchers and scientists to safely handle, characterize, and effectively utilize this powerful chemical tool in both established and emerging applications.

References

- Bortolamiol, E., Botter, E., Cavarzerani, E., Mauceri, M., Demitri, N., Rizzolio, F., Visentin, F., & Scattolin, T. (2022). Rational Design of Palladium(II) Indenyl and Allyl Complexes Bearing Phosphine and Isocyanide Ancillary Ligands with Promising Antitumor Activity. Molecules, 27(15), 4983. [Link]